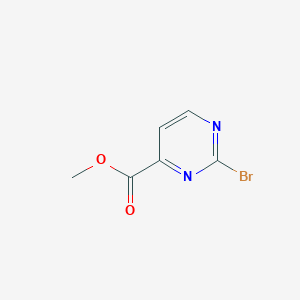

Methyl 2-bromopyrimidine-4-carboxylate

描述

属性

IUPAC Name |

methyl 2-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFMNMNMOCFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743922 | |

| Record name | Methyl 2-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-78-8 | |

| Record name | Methyl 2-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Methyl 2-bromopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O2 The primary targets of this compound are not explicitly mentioned in the available literature

生物活性

Methyl 2-bromopyrimidine-4-carboxylate (CAS No. 1209459-78-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and applications, supported by relevant data and research findings.

This compound is characterized by the following chemical identifiers:

- Molecular Formula : C7H6BrN O2

- Molecular Weight : 216.034 g/mol

- Log P (Octanol-Water Partition Coefficient) :

- iLOGP: 1.81

- XLOGP3: 1.41

- WLOGP: 1.03

- MLOGP: 0.32

- Skin Permeation (Log Kp) : -6.62 cm/s

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Pharmacokinetic Properties

This compound has been identified as a CYP1A2 inhibitor , which suggests potential interactions with other drugs metabolized by this enzyme. It is not a substrate for P-glycoprotein (P-gp), indicating it may have favorable bioavailability characteristics .

Antitumor Activity

Research has highlighted the potential of pyrimidine derivatives, including this compound, in developing antitumor agents . For instance, studies on related compounds have shown that modifications in the pyrimidine ring can lead to significant increases in potency against various cancer cell lines .

Case Study :

A study investigating the structure-activity relationship (SAR) of pyrimidine derivatives found that specific substitutions at the 4-position significantly enhanced antitumor efficacy. This compound was included in these investigations, contributing to the understanding of how structural variations affect biological activity .

Synthesis and Applications

The synthesis of this compound has been achieved through several methods, often involving regioselective reactions that yield high purity and yield of the desired product. For example, one efficient synthetic route utilizes the Minisci reaction , which allows for the functionalization of pyrimidines under mild conditions .

This compound serves as a key intermediate in synthesizing other biologically active molecules, including those targeting protein kinases and other enzymes involved in cancer progression. Its utility in creating pharmacologically relevant compounds underscores its significance in drug development .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| CYP Inhibition | CYP1A2 inhibitor; potential drug-drug interactions |

| Antitumor Potential | Active against various cancer cell lines; structure modifications enhance potency |

| Synthetic Applications | Key intermediate for developing kinase inhibitors and other pharmaceuticals |

科学研究应用

Chemical Properties and Structure

Methyl 2-bromopyrimidine-4-carboxylate has the molecular formula and a molecular weight of 217.02 g/mol. It features a bromine atom at the 2-position and a carboxylate ester at the 4-position of the pyrimidine ring, which contributes to its reactivity and utility in synthetic chemistry.

Synthetic Applications

-

Intermediate in Drug Synthesis :

This compound serves as a versatile synthetic intermediate for various bioactive compounds. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. For example, it has been utilized in the synthesis of potent inhibitors of protein kinase CK2, which are relevant in cancer therapy . -

Synthesis of Biaryl Compounds :

The compound is integral in synthesizing biaryl mannoside FimH inhibitors, which are potential treatments for urinary tract infections. This application highlights its importance in developing therapeutics targeting bacterial adhesion . -

Radical Chemistry :

Recent studies have demonstrated the use of this compound in radical reactions, such as the Minisci reaction. This method allows for regioselective alkoxycarbonylation, yielding significant amounts of desired products with high efficiency .

This compound has shown potential biological activities through its derivatives:

- Antitumor Agents : Compounds derived from this compound have been investigated for their antitumor properties, contributing to the development of new cancer therapies .

- Cocaine Antagonists : Research has indicated that derivatives can act as cocaine antagonists, providing insights into addiction treatment strategies .

Toxicity and Safety Considerations

While this compound is valuable in research and industry, safety data indicates that it may cause irritation upon exposure. Proper handling protocols should be followed to mitigate risks associated with inhalation or skin contact .

Case Studies and Research Findings

-

Synthesis of CK2 Inhibitors :

A notable study reported the synthesis of various CK2 inhibitors using this compound as a key intermediate. The resulting compounds exhibited significant potency and selectivity against CK2, showcasing the compound's utility in drug discovery . -

Development of FimH Inhibitors :

Another study focused on synthesizing biaryl mannoside derivatives from this compound, leading to potential therapeutic agents against urinary tract infections. The efficiency of this synthesis underscores the compound's relevance in pharmaceutical applications .

相似化合物的比较

Key Structural and Functional Group Variations

The following table summarizes structural analogs of methyl 2-bromopyrimidine-4-carboxylate, highlighting differences in substituents, functional groups, and key properties:

Commercial Availability and Supplier Landscape

- This compound is supplied by 源叶生物 (China) under catalog number S92084, with >95% purity .

- Its amino-substituted analogs (e.g., CAS 1034737-23-9) are available from multiple vendors, including NovoChemy Ltd. and Energy Chemical, reflecting broader demand in medicinal chemistry .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound is critical in synthesizing kinase inhibitors and antiviral agents. For example, bromopyrimidine cores are prevalent in EGFR (epidermal growth factor receptor) inhibitors .

- Comparative Reactivity: Studies suggest that amino-substituted analogs exhibit higher metabolic stability in vivo compared to brominated esters, making them preferred candidates for prodrug development .

准备方法

Direct Bromination and Esterification via Acid Chloride Intermediate

One classical approach involves:

- Starting from 5-bromopyrimidine-4-carboxylic acid or related pyrimidine derivatives.

- Conversion of the acid to the acid chloride using reagents like oxalyl chloride ((COCl)2) in the presence of catalytic DMF.

- Subsequent reaction with methanol to form the methyl ester.

This method, however, suffers from low overall yields (3–8%) due to the formation of byproducts and the need for laborious chromatographic purification steps. Attempts to improve regioselectivity via lithiation or magnesiation of 5-bromopyrimidine followed by reaction with methyl chloroformate or dimethyl carbonate have been largely unsuccessful.

Radical-Mediated Esterification from 5-Bromopyrimidine

A more efficient, regioselective one-step method involves direct esterification of 5-bromopyrimidine under radical conditions:

- Reaction of 5-bromopyrimidine with sodium ethoxide in ethanol at 50 °C.

- Use of a toluene-water biphasic solvent system to minimize polysubstitution.

- Addition of acetic acid to increase conversion.

This method yields ethyl 5-bromopyrimidine-4-carboxylate in approximately 48% yield and is notable for its regioselectivity and reduced side reactions. Although this example is for the 5-bromo isomer, similar radical chemistry principles can be adapted for 2-bromo derivatives.

Multi-Step Synthesis via Halogenation of Aminopyrimidine Derivatives

Another approach, described in related pyrimidine and pyridine bromination patents, involves:

- Starting with 2-amino- or 2-hydroxy-substituted bromopyrimidine derivatives.

- Diazotization or halogenation reactions to introduce bromine at the 2-position.

- Substitution reactions with carboxylic diesters to install the ester group at the 4-position.

- Hydrolysis or further reaction under alkaline and high-temperature conditions to finalize the this compound structure.

This method benefits from:

- Use of readily available starting materials.

- Control over regioselectivity via diazonium salt intermediates.

- Potential for scale-up due to mild reaction conditions.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

Regioselectivity : Radical-mediated methods using biphasic solvents and acetic acid additives improve regioselectivity and reduce polysubstitution, which is critical for obtaining pure this compound.

Yield Optimization : The classical acid chloride route is limited by low yields and complex purification, making it less practical for large-scale synthesis.

Diazotization Routes : Using diazonium salt intermediates from 2-amino-5-bromopyrimidine allows selective halogenation and subsequent esterification steps, offering a versatile synthetic pathway with mild conditions suitable for industrial scale-up.

Catalytic Hydrogenation : Related pyridine bromination methods demonstrate the utility of catalytic hydrogenation (Pd/C) and controlled bromination at low temperatures to achieve high yields of brominated heterocycles, suggesting similar strategies could be adapted for pyrimidine derivatives.

Summary Table of Preparation Strategies

| Method | Starting Material | Key Reaction Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride + methanol | 5-bromopyrimidine-4-carboxylic acid | Acid chloride formation, esterification | Established chemistry | Low overall yield, purification issues |

| Radical esterification | 5-bromopyrimidine | Radical substitution in biphasic system | High yield, regioselective | Requires careful control of radical conditions |

| Diazotization + substitution | 2-amino-5-bromopyrimidine | Diazotization, halogenation, substitution | Mild conditions, scalable | Multi-step, requires intermediate isolation |

| Catalytic hydrogenation + bromination (analogous) | Aminopyridine derivatives | Hydrogenation, salt formation, bromination | High yield, industrially viable | Specific to pyridine; adaptation needed for pyrimidine |

常见问题

Q. What are the standard synthetic routes for Methyl 2-bromopyrimidine-4-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves bromination of a pyrimidine precursor, followed by esterification. Optimization may include:

- Catalyst selection : Pd-based catalysts for Suzuki-Miyaura couplings to introduce substituents .

- Temperature control : Maintaining 0–5°C during bromination to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates . Purity is assessed via HPLC (≥95%) and NMR (e.g., δ ~8.8 ppm for pyrimidine protons) .

Q. How should this compound be stored to ensure stability?

The compound is sensitive to moisture and light. Recommended storage:

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C2, ester at C4).

- Mass spectrometry (HRMS) : For molecular ion validation (C₆H₅BrN₂O₂, [M+H]⁺ = 218.0).

- IR spectroscopy : Detection of ester carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can this compound serve as a precursor in drug discovery?

The bromine atom at C2 is reactive in cross-coupling reactions (e.g., Buchwald-Hartwig amination or Sonogashira coupling) to generate pharmacophores. For example:

Q. What crystallographic strategies are used to resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction is critical:

- Refinement tools : SHELXL for high-resolution data (R₁ < 0.05) to model bromine anisotropy .

- Packing analysis : Mercury CSD to visualize π-π stacking or halogen bonding (e.g., Br···O interactions) . Conformational analysis may apply Cremer-Pople parameters to quantify ring puckering in fused pyrimidine systems .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine enhances electrophilicity at C2, facilitating oxidative addition in Pd-catalyzed reactions. Key considerations:

Q. What role does this compound play in studying structure-activity relationships (SAR)?

Systematic modifications (e.g., replacing bromine with Cl, I, or CF₃) can elucidate:

- Electrophilicity : Hammett σ constants correlate with reaction rates in SNAr reactions.

- Bioactivity : SAR for antiproliferative activity against cancer cell lines (e.g., IC₅₀ values via MTT assays) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。